molecular formula C17H16F2N2O3S B2601330 N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-difluoro-1-benzenesulfonamide CAS No. 922105-10-0

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-difluoro-1-benzenesulfonamide

Cat. No. B2601330
CAS RN: 922105-10-0
M. Wt: 366.38
InChI Key: BAVQOUWWQIPNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-difluoro-1-benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N2O3S and its molecular weight is 366.38. The purity is usually 95%.
BenchChem offers high-quality N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-difluoro-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,5-difluoro-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of benzenesulfonamide derivatives, including the target compound. These efforts aim to understand their structural properties and potential as intermediates in the development of therapeutic agents. For instance, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their fragmentation pathways have been explored to provide a method for analyzing and confirming the structures of these derivatives (Chen Bin, 2015).

Anticancer Activity

Several benzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer activity. For example, some studies have focused on the development of novel compounds that exhibit cytotoxic activity against various cancer cell lines, indicating the potential utility of these compounds as anticancer agents (Al-Said et al., 2010). These efforts contribute to the ongoing search for new therapeutic options for cancer treatment.

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of benzenesulfonamide derivatives. The synthesis of new compounds and evaluation of their activity against bacteria and fungi highlight the potential of these derivatives as antimicrobial agents. This area of research is critical for addressing the growing concern over antibiotic resistance and the need for new antimicrobial compounds (Sarvaiya et al., 2019).

Enzyme Inhibition

Some benzenesulfonamide derivatives have been identified as potent inhibitors of various enzymes, suggesting potential applications in drug development for diseases related to enzyme dysfunction. This includes studies on compounds that can down-regulate NFκB activity, pointing to their potential use in treating conditions associated with inflammation and immune responses (Xie et al., 2008).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-2-21-15-7-5-13(9-11(15)3-8-17(21)22)20-25(23,24)16-10-12(18)4-6-14(16)19/h4-7,9-10,20H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQOUWWQIPNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide

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